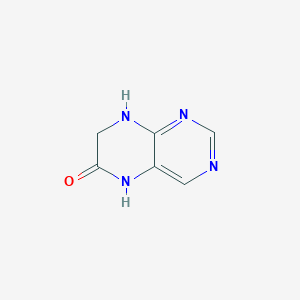

7,8-Dihydro-6(5H)-pteridinone

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1,3H,2H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYZVBUANICGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CN=CN=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343688 | |

| Record name | 7,8-dihydro-5H-pteridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51036-16-9 | |

| Record name | 7,8-dihydro-5H-pteridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 7,8 Dihydro 6 5h Pteridinone Derivatives

Established Solution-Phase Synthetic Routes to Dihydropteridinone Heterocycles

Traditional solution-phase synthesis remains a cornerstone for the preparation of 7,8-dihydropteridin-6(5H)-one derivatives. A prevalent and convenient method involves the cyclization of an appropriately substituted pyrimidine (B1678525) with a modified amino ester. nih.gov This approach offers a straightforward pathway to the dihydropteridinone core.

A common starting point is the use of a substituted 4-chloropyrimidin-5-amine. For instance, a tandem SNAr-amidation cyclization reaction between a 4-chloropyrimidin-5-amine and an amino acid, such as (S)-N-methylalanine, can be employed to form the corresponding 7,8-dihydropteridin-6(5H)-one. researchgate.net Optimization of reaction variables like temperature and catalyst loading can significantly improve reaction conversion and reduce reaction times while maintaining high optical purity. researchgate.net

Another established solution-phase strategy utilizes 4,6-dichloro-5-nitropyrimidine (B16160) as a versatile building block. acs.org This route typically involves a sequential displacement of the chlorine atoms, first with an amino acid ester and then with a primary or secondary amine. The subsequent reduction of the nitro group, often with reagents like iron powder in acetic acid, leads to an in-situ cyclization to form the dihydropteridinone ring. chemrxiv.org Microwave-assisted cyclization has also been shown to be effective in this step. acs.org

Development and Application of Solid-Phase Synthetic Approaches for Pteridinone Library Generation

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of 7,8-dihydropteridin-6(5H)-one derivatives, facilitating comprehensive structure-activity relationship (SAR) studies. mdpi.comresearchgate.net This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification through filtration of the resin-bound intermediates. d-nb.info

The general strategy for solid-phase synthesis of dihydropteridinones involves the immobilization of an amino acid onto a solid support, such as Wang resin or ArgoGel resin. nih.gov The resin-bound amino acid is then reacted with a suitable pyrimidine derivative, a key building block being 4,6-dichloro-5-nitropyrimidine. mdpi.comresearchgate.net Subsequent diversification is achieved by reacting the resulting intermediate with various amines. mdpi.com The final cyclization to form the pteridinone ring and cleavage from the resin yields the desired products. nih.gov

Exploitation of Ring-Closing Strategies in the Synthesis of 7,8-Dihydropteridin-6(5H)-one Systems

Ring-closing strategies, particularly those involving cyclization reactions, are fundamental to the formation of the bicyclic 7,8-dihydropteridin-6(5H)-one core. A common and effective method is the intramolecular cyclization of a suitably substituted pyrimidine precursor. This is often achieved through the reduction of a nitro group to an amine, which then spontaneously or under mild heating, undergoes cyclization with an adjacent ester or amide functionality to form the pteridinone ring. chemrxiv.org

For example, a widely used precursor is a 5-nitropyrimidine (B80762) derivative bearing an amino acid ester at the 4-position. Reduction of the nitro group, for instance with sodium dithionite (B78146) (Na2S2O4) or iron powder in acetic acid, generates an in-situ 5-aminopyrimidine (B1217817) intermediate which readily cyclizes to the 7,8-dihydropteridin-6(5H)-one. chemrxiv.orgthieme-connect.com

Tandem reactions that combine a nucleophilic aromatic substitution (SNAr) with a subsequent amidation and cyclization in a one-pot process have also been developed. researchgate.net This approach streamlines the synthesis by minimizing intermediate isolation steps. The optimization of such tandem processes using Design of Experiments (DoE) has been shown to significantly improve reaction efficiency and yield. researchgate.net

While ring-closing metathesis (RCM) is a powerful tool for the formation of various heterocyclic rings, its specific application to the direct synthesis of the 7,8-dihydropteridin-6(5H)-one core from acyclic diene precursors is less commonly reported in the reviewed literature. caltech.edunih.gov However, the principles of RCM could potentially be adapted for the synthesis of precursors or analogues of dihydropteridinones.

Rational Design and Synthesis of Functionalized 7,8-Dihydropteridinone Analogues

The rational design and synthesis of functionalized 7,8-dihydropteridinone analogues are driven by the need to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This involves strategic modifications at various positions of the pteridinone core.

Strategic Substitutions on the Pteridinone Core for Modulating Biological Activities

For instance, in the context of kinase inhibition, substitutions at the C2, N5, and N8 positions have been extensively explored. The amine linker and a nitrogen atom in the pyrimidine ring of the dihydropteridinone system are often crucial for forming canonical hinge interactions with the kinase active site. researchgate.net

Modifications at the C2 position with various aniline (B41778) derivatives have been shown to be critical for potent antiproliferative activity. For example, the introduction of a 4-(4-methylpiperazin-1-yl)aniline group at the C2 position of an 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one core resulted in a compound with significant antiproliferative activity against several cancer cell lines. medchemexpress.cn

Substitutions at the N8 position with groups like cyclopentyl have also been shown to be favorable for antiproliferative activity. medchemexpress.cn Furthermore, the introduction of small alkyl groups at the N5 and N7 positions can influence activity, with stereochemistry at the C7 position often playing a critical role. chemrxiv.org

The following table summarizes some examples of strategic substitutions and their impact on biological activity:

| Compound/Series | Substitution | Biological Activity/Target | Key Finding |

| 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives | C2: 4-(4-methylpiperazin-1-yl)aniline | Antiproliferative | This substitution led to the most potent compound in the series. medchemexpress.cn |

| (R)/(S)-pteridinone derivatives | C7: Methyl | VRK1 inhibition | (S)-isomers showed 5-fold higher inhibition than (R)-isomers. |

| BI-2536 analogue | N5: Methyl, N8: (4-methylthiophen-2-yl)methyl | ALK and BRD4 inhibition | Redesigned from a PLK-1/BRD4 inhibitor to an ALK/BRD4 inhibitor. icr.ac.uk |

| Pteridinone derivatives | C2: Varied anilines, N8: Varied groups | PLK1 and BRD4 inhibition | SAR studies identified potent dual inhibitors. sci-hub.se |

Methodologies for Achieving Stereoselective Synthesis of Dihydropterin Derivatives

The stereochemistry of substituents on the dihydropterin ring, particularly at the C6 and C7 positions, can have a profound impact on biological activity. Therefore, the development of stereoselective synthetic methods is of great importance.

One common approach to introduce stereocenters is through the use of chiral starting materials, a strategy known as chiral pool synthesis. For example, the synthesis can start from enantiomerically pure amino acids. The esterification of (D)- or (L)-alanine to its corresponding methyl ester hydrochloride, followed by reaction with 2,4-dichloro-5-nitropyrimidine, allows for the introduction of a chiral center at what will become the C7 position of the final pteridinone. chemrxiv.org The subsequent nitro-reduction and cyclization proceed to form the chiral dihydropteridinone derivative. chemrxiv.org

Another strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are then removed. While not explicitly detailed for 7,8-dihydropteridinone synthesis in the provided context, this is a general and powerful method in asymmetric synthesis.

Enantioselective catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other, is another advanced approach. For instance, asymmetric proton transfer catalyzed by a chiral Lewis acid can generate a stereogenic center α to a keto group. organic-chemistry.org While specific examples for dihydropteridinone synthesis are not provided, the principles of asymmetric catalysis, such as those used in cobalt-catalyzed [2+2+2] cycloadditions to create axially chiral pyridines, could potentially be adapted. mcmaster.ca

Design of Experiments (DoE) has also been applied to optimize tandem SNAr-amidation cyclization reactions to produce chiral dihydropteridinones with high enantiomeric excess. researchgate.net

Incorporation of Heterocyclic and Aromatic Moieties for Enhanced Pharmacological Profiles

The incorporation of additional heterocyclic and aromatic moieties onto the 7,8-dihydropteridinone scaffold is a common strategy to enhance pharmacological profiles, including potency, selectivity, and drug-like properties. These appended rings can engage in additional interactions with the biological target, such as π-π stacking or hydrogen bonding, and can also modulate the physicochemical properties of the molecule.

For example, the introduction of a phenyl group at the C6-position of 2,4-diamino-7(8H)-pteridinone has been shown to enhance π-π stacking interactions within the ATP-binding pocket of kinases like PLK1. Similarly, the synthesis of pteridinone derivatives bearing a hydrazone moiety has led to potent PLK1 inhibitors with significant antiproliferative effects. nih.gov

Fusing additional heterocyclic rings to the pteridinone core has also proven to be a successful strategy. The incorporation of a triazolo or tetrazolo ring has been explored to develop dual inhibitors of PLK1 and BRD4. sci-hub.seresearchgate.net These fused systems can provide additional points of interaction with the target proteins.

The table below provides examples of incorporated heterocyclic and aromatic moieties and their intended effects:

| Appended Moiety | Position on Pteridinone Core | Intended Effect/Target | Example Compound/Series |

| Phenyl | C6 | Enhance π-π stacking with kinase ATP-binding pockets | 2,4-Diamino-6-phenyl-7(8H)-pteridinone |

| Hydrazone | Varied | Potent PLK1 inhibition | Pteridinone derivatives possessing a hydrazone moiety nih.gov |

| Triazole | Fused to pyrazine (B50134) ring | Dual PLK1/BRD4 inhibition | 7-amino- nih.govmdpi.comresearchgate.nettriazolo[4,3-f]pteridinone derivatives sci-hub.seresearchgate.net |

| Tetrazole | Fused to pyrazine ring | Potent antitumor agents | 7-aminotetrazolo[1,5-f]pteridinone derivatives researchgate.net |

| Thiazole | C2 | PI3K-C2α inhibition | PITCOIN1 (20g) and its analogues nih.gov |

| Pyridine | N8 | CRF1 receptor antagonism | 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines bindingdb.org |

Mechanistic Investigations of Enzyme Interactions and Molecular Targeting by 7,8 Dihydro 6 5h Pteridinone Analogues

Comprehensive Analysis of Interactions with Dihydropteridine Reductase (DHPR)

Dihydropteridine reductase (DHPR) plays a crucial role in the regeneration of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. The enzyme specifically catalyzes the NADH-dependent reduction of quinonoid dihydrobiopterin (q-BH2) back to its active tetrahydro form.

Determination of Substrate Specificity and Kinetic Parameters

The substrate specificity of DHPR is highly selective for the quinonoid tautomer of dihydropterins. 7,8-dihydropterins, which exist in tautomeric equilibrium with compounds such as 7,8-Dihydro-6(5H)-pteridinone, are not recognized as substrates by DHPR. The quinonoid form is unstable and rapidly rearranges to the more stable 7,8-dihydro form, which cannot be reduced by DHPR. This rearrangement is a critical factor in the regulation of BH4 levels, as the 7,8-dihydro form must be reduced by a different enzyme, dihydrofolate reductase, in a salvage pathway.

Due to the instability of the natural substrate, q-BH2, kinetic studies often employ more stable synthetic analogues. For instance, the stable quinonoid 6,6-dimethyldihydropterin (B8599879) (q-6,6-Me2PH2) has been used to characterize the kinetic properties of DHPR.

| Substrate Analogue | Enzyme Source | Km (μM) | Relative Vmax |

|---|---|---|---|

| quinonoid 6,6-dimethyldihydropterin | Dihydropteridine Reductase | 400 | Double that of natural quinonoid dihydrobiopterin |

| quinonoid 6,7-dimethyl-7,8(6H)-dihydropterin | Human Liver DHPR | 3.3 - 36 | N/A |

Structural Insights into DHPR-Dihydropterin Recognition and Catalysis

The recognition of the dihydropterin substrate by DHPR is a highly specific process, with the enzyme's active site tailored to bind the transient quinonoid isomer. Structural studies, although challenging due to the substrate's instability, have provided insights into this interaction. The enzyme forms a ternary complex with NADH and the quinonoid dihydropterin, facilitating the transfer of a hydride from NADH to the pterin (B48896) ring. The specificity for the quinonoid form is dictated by the precise arrangement of amino acid residues within the active site, which form hydrogen bonds and hydrophobic interactions with the substrate. The inability of DHPR to bind the 7,8-dihydro tautomer is a key feature of its catalytic mechanism, ensuring that only the correct isomer is recycled to the active BH4 cofactor.

Modulatory Effects on Aromatic Amino Acid Hydroxylases

The family of aromatic amino acid hydroxylases, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are critically dependent on the cofactor tetrahydrobiopterin (BH4) for their catalytic activity. The oxidized form of the cofactor, 7,8-dihydrobiopterin (BH2), a tautomer of this compound, is not only inactive as a cofactor but can also act as an inhibitor of these enzymes.

For instance, 7,8-dihydrobiopterin has been shown to be an anticompetitive inhibitor of tyrosine hydroxylase. rsc.org This form of inhibition is particularly significant as it implies that BH2 can bind to the enzyme-substrate complex, thereby locking the enzyme in an inactive state. Similarly, with phenylalanine hydroxylase, 7,8-dihydrobiopterin can act as an inhibitor, and its presence can stabilize the enzyme in a particular conformation. nih.gov The inhibitory effect of 7,8-dihydropterins on these hydroxylases underscores the importance of maintaining a high cellular ratio of BH4 to BH2 for normal neurotransmitter and amino acid metabolism.

Regulation and Interactions with Nitric Oxide Synthases (NOS)

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes. All NOS isoforms require tetrahydrobiopterin (BH4) as an essential cofactor for their catalytic activity. In the absence of sufficient BH4, or in the presence of its oxidized form, 7,8-dihydrobiopterin (BH2), the enzyme becomes "uncoupled."

This uncoupling leads to a switch in the enzyme's output from nitric oxide to superoxide (B77818) radicals (O₂⁻). 7,8-dihydrobiopterin can compete with BH4 for binding to the active site of NOS. When BH2 is bound, the electron transfer from the reductase domain to the heme iron becomes uncoupled from L-arginine oxidation, resulting in the reduction of molecular oxygen to superoxide instead of the synthesis of NO. This process not only decreases the production of beneficial NO but also generates harmful reactive oxygen species, contributing to oxidative stress and endothelial dysfunction. The ratio of BH4 to BH2 is therefore a critical determinant of NOS function and vascular health.

Targeted Inhibition and Modulation of Polo-like Kinases (PLK) Activity

The 7,8-dihydropteridinone scaffold has been identified as a core structural motif in a class of potent and selective inhibitors of Polo-like kinases (PLKs), a family of serine/threonine kinases that are key regulators of the cell cycle. Overexpression of PLKs, particularly PLK-1, is associated with tumorigenesis, making them attractive targets for cancer therapy.

Elucidation of Specific Inhibition Mechanisms for PLK-1 and PLK-2

Analogues of this compound, such as BI 2536 and Volasertib (BI 6727), have been developed as highly potent ATP-competitive inhibitors of PLKs. These molecules bind to the ATP-binding pocket of the kinase domain of PLK-1, preventing the phosphorylation of its downstream targets and thereby inducing mitotic arrest and apoptosis in cancer cells. These inhibitors exhibit a degree of selectivity for different PLK isoforms.

Volasertib, for example, is a potent inhibitor of PLK-1 and also shows activity against PLK-2 and PLK-3, albeit at higher concentrations. medchemexpress.comselleckchem.com The selectivity of these dihydropteridinone-based inhibitors is attributed to specific interactions with amino acid residues within the ATP-binding site of the different PLK isoforms.

| Compound | Target | IC50 (nM) |

|---|---|---|

| BI 2536 | PLK-1 | 0.83 |

| PLK-2 | 3.5 | |

| PLK-3 | 9.0 | |

| Volasertib (BI 6727) | PLK-1 | 0.87 |

| PLK-2 | 5 | |

| PLK-3 | 56 |

The development of these targeted inhibitors based on the this compound scaffold highlights the versatility of this chemical structure in modulating the activity of key enzymes involved in diverse cellular processes, from cofactor metabolism to cell cycle regulation.

Application of Structure-Based Design Principles for Optimized PLK Inhibitors

Structure-based drug design has been instrumental in the development of potent inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. The dihydropteridinone core, notably present in the dual PLK1 and Bromodomain-4 (BRD4) inhibitor BI-2536, has served as a foundational scaffold for this work. By leveraging X-ray crystallography and computational modeling, researchers have systematically modified this core to enhance potency and selectivity for PLK1.

For instance, the development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives was guided by structure-based design principles to achieve single-digit nanomolar enzymatic and cellular activity against PLK1. nih.govlookchem.com Rational modifications based on the co-crystal structures of early-generation inhibitors bound to the PLK1 active site allowed for the optimization of interactions with key residues, leading to improved oral bioavailability and in vivo efficacy. nih.govlookchem.com This iterative process of design, synthesis, and testing, informed by structural biology, exemplifies the application of these principles to refine the pteridinone scaffold into highly optimized PLK inhibitors.

Conversely, the same design principles can be used to engineer selectivity away from a particular target. In the development of dual Anaplastic Lymphoma Kinase (ALK) and BRD4 inhibitors, the known PLK1-BRD4 inhibitor BI-2536 was used as a starting point. nih.govnih.govnih.gov Through structure-based redesign, modifications were introduced to the pteridinone core to diminish its affinity for the PLK1 active site while simultaneously improving its binding to ALK, demonstrating the versatility of this approach. nih.govnih.govnih.gov

Dual Inhibition of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Pteridinone Derivatives

A significant advancement in the application of the pteridinone scaffold has been the creation of dual inhibitors targeting both Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4). nih.govnih.govnih.gov The concomitant inhibition of these two key oncogenic drivers is a promising therapeutic strategy. nih.govnih.govnih.gov

Starting with the scaffold of BI-2536, a known dual inhibitor of Polo-like kinase (PLK)-1 and BRD4, researchers employed structure-based design to selectively retune the molecule's kinase affinity. nih.govnih.govnih.gov The goal was to reduce PLK-1 activity, which is associated with toxicity, while enhancing ALK inhibition and maintaining potent BRD4 activity. nih.govnih.gov This effort led to the development of novel 7,8-dihydropteridin-6(5H)-one derivatives. One of the most successful compounds from this campaign, compound 16k , demonstrated improved ALK activity and significantly reduced PLK-1 activity, while preserving BRD4 inhibition. nih.govnih.govnih.gov This work showcases the successful redesign of the pteridinone series to achieve a desired dual ALK-BRD4 inhibitory profile with favorable kinome selectivity. nih.govnih.gov

| Compound | Target(s) | Key Features | Source(s) |

|---|---|---|---|

| (R)-2-((2-ethoxy-4-(1-methylpiperidin-4-yl)phenyl)amino)-7-ethyl-5-methyl-8-((4-methylthiophen-2-yl)methyl)-7,8-dihydropteridin-6(5H)-one (16k) | ALK and BRD4 | Demonstrated improved ALK activity and significantly reduced PLK-1 activity while maintaining BRD4 activity. | nih.govnih.govnih.gov |

Inhibition Profiles against Dihydroneopterin Aldolase (B8822740) (DHNA)

Dihydroneopterin aldolase (DHNA) is an enzyme in the folate biosynthesis pathway, which is essential for most microorganisms but absent in mammals, making it an attractive target for antimicrobial agents. nih.govmdpi.com The enzyme catalyzes the conversion of 7,8-dihydroneopterin (B1664191) to 6-hydroxymethyl-7,8-dihydropterin (B3263101). nih.govmdpi.com

Pteridine (B1203161) derivatives that are structurally similar to the enzyme's natural substrate have been investigated as potential inhibitors. Notably, 7,8-dihydrobiopterin, a compound containing a pteridine core closely related to this compound, has been identified as an inhibitor of DHNA. researchgate.netdrugbank.com The inhibition is based on the principle of competitive binding, where the inhibitor molecule occupies the active site of the enzyme, preventing the natural substrate from binding and undergoing catalysis. Structural studies of DHNA have been crucial in understanding the catalytic mechanism and the specific amino acid residues involved in substrate binding, which informs the design of more potent and species-specific inhibitors. nih.gov

Broader Spectrum of Enzyme Interactions and Inhibition Studies

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide variety of compounds, including approximately half of all clinically prescribed drugs. mdpi.com Modulation of CYP enzyme activity, either through inhibition or induction, is a major cause of drug-drug interactions. nih.gov While the interaction of various heterocyclic compounds with CYP enzymes is a critical area of study in drug development, specific research detailing the modulation of CYP enzymes by this compound and its direct analogues is not extensively documented in the available literature. General studies on other classes of molecules, such as 7,8-benzoflavone, have shown both potent inhibition of CYP1A2 and activation of CYP3A4, highlighting the complex nature of these interactions. nih.gov Further investigation would be required to characterize the specific effects of the 7,8-dihydropteridin-6(5H)-one scaffold on the activity of various CYP isozymes.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. abcam.com Overactivity of this enzyme can lead to hyperuricemia and gout. abcam.com The enzyme is known to act on a variety of purines and pterins. abcam.com

Studies have shown that pterin derivatives can inhibit the activity of xanthine oxidase. Depending on their specific chemical structure, these compounds can decrease the generation of both uric acid and superoxide anions produced by the enzyme. nih.gov Research investigating a panel of pterins found that both oxidized forms (neopterin, biopterin) and reduced forms (7,8-dihydroneopterin, 5,6,7,8-tetrahydrobiopterin) suppressed urate formation. nih.gov The reduced pterins, which are structurally more analogous to this compound, demonstrated a significant, albeit lesser, inhibitory effect compared to their oxidized counterparts. nih.gov

| Pterin Compound (200 µM) | Effect on Urate Formation by Xanthine Oxidase | Source(s) |

|---|---|---|

| Neopterin | ~90% suppression from baseline | nih.gov |

| Biopterin | ~90% suppression from baseline | nih.gov |

| 7,8-Dihydroneopterin | ~40% suppression from baseline | nih.gov |

| 5,6,7,8-Tetrahydrobiopterin | ~40% suppression from baseline | nih.gov |

| Xanthopterin (B1683600) | ~80% inhibition | nih.gov |

Sepiapterin (B94604) reductase (SPR) is a crucial enzyme in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. nih.govnih.gov SPR catalyzes the final reduction steps in the de novo and salvage pathways of BH4 synthesis, converting pteridine precursors like sepiapterin into 7,8-dihydrobiopterin and subsequently to BH4. nih.govabcam.com

Given that the natural substrates and products of the SPR-catalyzed reaction are pteridines, the 7,8-dihydropteridin-6(5H)-one scaffold represents a class of compounds with the potential to interact with the enzyme's active site. The function of SPR is dependent on its ability to bind these pteridine precursors. nih.gov While specific inhibitory studies using this compound were not detailed in the reviewed literature, it is known that various other compounds, including unconjugated pteridines and sulfa drugs, can inhibit SPR activity. nih.gov Inhibition of SPR is being explored as a therapeutic strategy for conditions where excessive BH4 production is pathological, such as in chronic pain. nih.govjohnshopkins.edu The interaction of pteridinone analogues with SPR remains an area for further investigation to understand their potential as modulators of the BH4 pathway.

In-depth Cellular On-Target Engagement Studies for Mechanistic Validation

To ascertain that a molecule's therapeutic or biological effect stems from its interaction with the intended target within a complex cellular environment, in-depth cellular on-target engagement studies are paramount. For analogues of this compound, which have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), such studies are crucial for mechanistic validation and further development. These investigations move beyond purified enzyme assays to confirm that the compounds can access their intracellular target, bind to it with sufficient affinity and specificity, and elicit a measurable downstream biological response.

A key strategy in validating the cellular target engagement of 7,8-dihydropteridin-6(5H)-one-based DNA-PK inhibitors involves monitoring the phosphorylation of histone H2A.X at serine 139, forming γH2A.X. This modification is a well-established biomarker for DNA double-strand breaks (DSBs), and its resolution is dependent on the activity of DNA-PK. Inhibition of DNA-PK is therefore expected to lead to a sustained or altered γH2A.X signal, providing a direct readout of target engagement in a cellular context.

Recent research has focused on novel 7,8-dihydropteridine-6(5H)-one derivatives, such as the compound designated DK1, which was developed through a scaffold hopping strategy from the known DNA-PK inhibitor AZD-7648. nih.gov These studies have provided compelling evidence of cellular on-target engagement.

Modulation of DNA Damage Response Pathways

Mode of action studies have demonstrated that these novel 7,8-dihydropteridin-6(5H)-one analogues effectively engage with their intracellular target, DNA-PK. A key indicator of this engagement is the modulation of the DNA damage response (DDR) pathway. Specifically, treatment of cancer cell lines with these compounds has been shown to alter the levels of key signaling proteins within this pathway.

One of the most direct demonstrations of on-target activity for DNA-PK inhibitors is the assessment of the phosphorylation of H2A.X to form γH2A.X, a critical marker of DNA double-strand breaks. In studies involving the 7,8-dihydropteridin-6(5H)-one analogue, DK1, a notable decrease in the expression levels of γH2A.X was observed. nih.gov This reduction indicates that DK1 is effectively inhibiting DNA-PK activity within the cell, thereby impacting the signaling cascade that leads to the phosphorylation of H2A.X.

The table below summarizes the biochemical and cellular activities of DK1 in comparison to the established DNA-PK inhibitor, AZD-7648.

| Compound | Target | Biochemical IC₅₀ (nM) | Cellular Effect |

| DK1 | DNA-PK | 0.8 | Decreased expression of γH2A.X |

| AZD-7648 | DNA-PK | 1.58 | Reference Compound |

Biochemical IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the purified DNA-PK enzyme by 50%. The cellular effect of DK1 was determined in cancer cell lines. Data sourced from nih.gov.

Furthermore, the on-target engagement of DK1 was shown to have a synergistic effect on the antiproliferative activity of DNA-damaging agents. When combined with doxorubicin (B1662922), a compound that induces DNA double-strand breaks, DK1 demonstrated a significant enhancement of its cancer cell-killing capabilities. nih.gov This synergy is a strong indicator of mechanistic validation, as the inhibition of DNA-PK by DK1 prevents the repair of doxorubicin-induced DNA damage, leading to increased cell death.

The table below details the synergistic antiproliferative activity of DK1 in combination with doxorubicin across a panel of cancer cell lines.

| Cell Line | Compound Combination | Effect |

| HL-60 | DK1 + Doxorubicin | Synergistic Antiproliferative Activity |

| A549 | DK1 + Doxorubicin | Synergistic Antiproliferative Activity |

| HCT116 | DK1 + Doxorubicin | Synergistic Antiproliferative Activity |

| MCF-7 | DK1 + Doxorubicin | Synergistic Antiproliferative Activity |

The synergistic effect was observed when DK1 was used in combination with the DNA double-strand break-inducing agent, doxorubicin. Data sourced from nih.gov.

While Cellular Thermal Shift Assays (CETSA) have become a valuable tool for directly confirming the physical binding of a drug to its target protein in intact cells, specific CETSA data for 7,8-dihydropteridin-6(5H)-one analogues are not yet extensively published. However, the pronounced and specific downstream effects on the DNA damage response pathway provide robust, albeit indirect, evidence of on-target engagement. Future studies employing techniques such as CETSA would further solidify the mechanistic understanding of this promising class of inhibitors.

Preclinical Research and Translational Implications of 7,8 Dihydro 6 5h Pteridinone Derivatives in Disease States

Evaluation of Anti-proliferative and Anticancer Efficacy in vitro and in vivo

Derivatives of 7,8-Dihydro-6(5H)-pteridinone have emerged as a promising class of compounds in preclinical cancer research, demonstrating significant anti-proliferative and anticancer properties across a range of human cancer cell lines. These synthetic compounds have been the focus of numerous studies to elucidate their mechanisms of action and to optimize their therapeutic potential through structural modifications.

Analysis of Induced Cell Cycle Arrest Mechanisms (e.g., G1, G2/M phase)

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of cell cycle arrest, a critical process that halts the proliferation of cancer cells. Research has shown that these compounds can block cell cycle progression at different phases, primarily the G1 and G2/M phases, in a concentration-dependent manner.

One notable derivative, 8-benzyl-2-(phenethylamino)-7,8-dihydropteridin-6(5H)-one (referred to as 6q), has been shown to induce a significant G1 phase cell cycle arrest in T47D breast cancer cells. nih.gov This effect was observed to be dependent on the concentration of the compound, indicating a targeted interaction with the cell cycle machinery. nih.gov

In contrast, another derivative, compound 6k, which features an 8-cyclopentyl and a 4-(4-methylpiperazin-1-yl)aniline group, was found to induce cell cycle arrest at the G2/M phase. nih.gov This suggests that structural variations in the this compound scaffold can influence the specific phase of the cell cycle that is targeted. The ability of these derivatives to halt cell division at these critical checkpoints underscores their potential as anticancer agents.

Assessment of Antiproliferative Activity against Human Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of novel 2-amino-7,8-dihydropteridin-6(5H)-one derivatives demonstrated moderate to potent antiproliferative activities against four human breast cancer cell lines: BT549, T47D, MDA-MB-468, and MDA-MB-231. nih.gov The most promising compound from this series, 8-benzyl-2-(phenethylamino)-7,8-dihydropteridin-6(5H)-one (6q), exhibited IC50 values of 10.73 μM against BT549, 6.37 μM against T47D, and 7.75 μM against MDA-MB-468 cells. nih.gov

Another study focused on 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives. nih.gov The standout compound, 6k, displayed potent antiproliferative activity against HCT-116 (colon cancer), HeLa (cervical cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 3.29 μM, 6.75 μM, 7.56 μM, and 10.30 μM, respectively. nih.gov

| Compound | BT549 | T47D | MDA-MB-468 | HCT-116 | HeLa | HT-29 | MDA-MB-231 |

|---|---|---|---|---|---|---|---|

| 8-benzyl-2-(phenethylamino)-7,8-dihydropteridin-6(5H)-one (6q) | 10.73 nih.gov | 6.37 nih.gov | 7.75 nih.gov | - | - | - | - |

| Compound 6k | - | - | - | 3.29 nih.gov | 6.75 nih.gov | 7.56 nih.gov | 10.30 nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Antitumor Agents

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective antitumor agents. For this compound derivatives, these studies have provided valuable insights into how different structural modifications influence their anticancer activity.

In the series of 2-amino-7,8-dihydropteridin-6(5H)-one derivatives, a key finding was the importance of the linker-length of the amine chain at the C-2 position of the pyrimidine (B1678525) ring. nih.gov This suggests that the spatial orientation and flexibility of this side chain are critical for the compound's interaction with its biological target.

For the 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, SAR analysis revealed that the presence of a 4-(4-methylpiperazin-1-yl)aniline group at the C-2 position of the dihydropteridin-6(5H)-one core was associated with the highest antiproliferative activities. nih.gov This particular substituent appears to be a key pharmacophore for enhancing the anticancer efficacy of this class of compounds. These SAR findings provide a roadmap for the future design and synthesis of novel dihydropteridin-6(5H)-ones with improved antitumor properties.

Exploration of Immunomodulatory Potentials and Mechanisms

While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader family of pteridine (B1203161) compounds is known to have immunomodulatory effects. Pteridines are produced by various cells of the immune system and can influence immune responses. However, specific studies detailing the immunomodulatory potentials and mechanisms of this compound and its derivatives are limited. Further research is needed to explore whether these compounds can modulate cytokine production, immune cell proliferation, or other aspects of the immune response, which could have implications for their use in inflammatory diseases or as adjuvants in cancer therapy.

Research into Therapeutic Strategies for Pterin (B48896) Metabolism Disorders

Disorders of pterin metabolism, such as hyperphenylalaninemia and tetrahydrobiopterin (B1682763) (BH4) deficiency syndromes, are rare genetic conditions that can lead to severe neurological damage if not treated. The primary treatment for these disorders often involves supplementation with BH4 or its synthetic analogs to restore normal metabolic function.

Addressing Hyperphenylalaninemia and BH4 Deficiency Syndromes

Hyperphenylalaninemia is characterized by elevated levels of phenylalanine in the blood, which can be caused by a deficiency in the enzyme phenylalanine hydroxylase or its cofactor, BH4. nih.gov BH4 deficiency syndromes are a group of disorders that impair the synthesis or regeneration of BH4. nih.gov

The standard of care for many patients with BH4 deficiency is the administration of synthetic BH4 (sapropterin dihydrochloride) or other pteridine analogs like 6-methyltetrahydropterin. nih.gov These treatments aim to lower plasma phenylalanine concentrations to a safe range. While this compound is a dihydropterin, its direct therapeutic role in these specific disorders has not been extensively documented in the available research. The focus of current therapeutic strategies remains on providing a functional form of the BH4 cofactor. Further investigation is required to determine if this compound or its derivatives could play a role in the management of these metabolic disorders, potentially by acting as precursors or by influencing the pathways of pterin metabolism.

Investigation of Dihydropterins in Oxidative Stress-Related Pathologies (e.g., Vitiligo)

Recent research has illuminated the role of dihydropterins, including derivatives of this compound, in the pathogenesis of oxidative stress-related conditions such as vitiligo. Vitiligo is a skin disorder characterized by the loss of melanocytes, the pigment-producing cells, leading to depigmented patches of skin. ioffe.ru A key factor implicated in the onset of vitiligo is oxidative stress, and studies have pointed to the involvement of tetrahydrobiopterin (H4Bip) in this process. nih.govnih.gov

In individuals with vitiligo, there is a notable 3- to 5-fold excess of H4Bip. nih.govresearchgate.net This excess triggers an autocatalytic cycle that results in the overproduction of hydrogen peroxide (H2O2), a key contributor to oxidative stress. nih.govnih.gov This oxidative environment is detrimental to melanocytes. The accumulation of H2O2 can activate GTP-cyclohydrolase, an enzyme that synthesizes more H4Bip, thus perpetuating a harmful cycle of oxidative stress. ioffe.ru

Under conditions of oxidative stress, H4Bip can be oxidized, leading to the formation of dihydropterins. One area of investigation involves the phototransformation of H4Bip under ultraviolet (UV) irradiation, which can lead to the formation of dihydropterin dimers. ioffe.runih.gov This process is being explored as a potential therapeutic mechanism in UVB phototherapy for vitiligo. The theory is that by converting excess H4Bip into dihydropterin dimers, the autocatalytic cycle of H2O2 production can be disrupted, thereby alleviating oxidative stress on the melanocytes and potentially allowing for repigmentation. nih.gov

Studies simulating oxidative stress have shown that excessive H4Bip leads to significant oxidative modification of proteins like human serum albumin (HSA). nih.govresearchgate.net Specifically, the fraction of oxidized protein (FOP) was found to be 0.64 in the presence of excess H4Bip. nih.govresearchgate.net However, under UV irradiation, which promotes the formation of dihydropterin dimers, the FOP was reduced to 0.39. nih.govresearchgate.net This suggests that the conversion to dihydropterin dimers reduces the amount of H4Bip available to participate in oxidative damage. nih.gov Furthermore, the excess H4Bip was found to promote the aggregation of HSA, which could potentially become immunogenic. nih.govnih.gov

Correlation of Dihydropterin Levels with Viral Infections and Autoimmune Diseases

The role of dihydropterins and their metabolic precursors extends to the body's response to viral infections and the complex mechanisms of autoimmune diseases.

Viral Infections:

Research has explored the antiviral potential of compounds that interfere with nucleotide synthesis, a process crucial for viral replication. Dihydroorotate dehydrogenase (DHODH) inhibitors, for example, have demonstrated broad-spectrum antiviral activity. mdpi.comnih.gov While not direct derivatives of this compound, their mechanism of inhibiting pyrimidine biosynthesis highlights a key vulnerability of viruses that could be a target for pteridinone-based compounds. Some studies have shown that DHFR inhibitors can exhibit a pleiotropic anti-viral activity against viruses like SARS-CoV-2. nih.gov Certain DHFR inhibitors have been shown to significantly reduce the viral yield of SARS-CoV-2 in a dose-dependent manner. nih.gov For instance, one compound exhibited a 90.4% to 96.5% inhibition of viral titer at concentrations of 0.019 µM and 0.039 µM, respectively. nih.gov Another compound showed an 86% reduction at 0.009 µM and over 96% inhibition at higher concentrations. nih.gov This antiviral effect is attributed to a dual mechanism of action, disrupting the cellular environment that viruses need to replicate. nih.gov

Chronic viral infections, such as hepatitis C virus (HCV), are also associated with metabolic dysregulation, including insulin (B600854) resistance. While the direct correlation with dihydropterin levels is still an area for further research, the interplay between viral processes and host metabolism is a critical aspect of pathogenesis.

Autoimmune Diseases:

Autoimmune diseases arise from a breakdown of immunological tolerance, where the immune system mistakenly attacks the body's own tissues. mdpi.combeckman.com The underlying mechanisms involve a complex interplay of genetic predisposition and environmental triggers. mdpi.com Fluctuations in cytokine levels can trigger autoimmune flares, and a shift towards pro-inflammatory cytokines can amplify the autoimmune response. mdpi.com

Dipeptidyl peptidase-4 (DPP4) has been investigated in the context of autoimmune diseases like rheumatoid arthritis (RA). nih.gov Interestingly, serum DPP4 concentration is significantly decreased in RA patients compared to healthy controls, and this decrease is inversely correlated with disease activity. nih.gov However, DPP4 expression on the surface of circulating lymphocytes and monocytes does not show significant differences between early RA patients and healthy controls. nih.gov The role of DPP4, a protein involved in immune regulation, suggests that enzymes and signaling pathways connected to pteridine metabolism could be relevant in autoimmunity. nih.gov

The endocrine system also plays a crucial role in autoimmunity. nih.gov For example, patients with systemic lupus erythematosus (SLE) often show alterations in the hypothalamus-pituitary-gonadal axis. nih.gov While direct links to dihydropterin levels are not fully established, the systemic nature of these diseases suggests that metabolic pathways, including those involving pteridines, could be affected.

Novel Applications in Research for Neurological Disorder Treatments

Derivatives of this compound and related compounds are being explored for their potential in treating neurological disorders, largely due to their antioxidant properties and ability to modulate key cellular pathways. Oxidative stress is a significant contributor to neuronal death in many neurodegenerative diseases. nih.gov

One area of research focuses on the protective effects of compounds against cytotoxicity induced by neurotoxins. For example, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), while not a pteridinone, has demonstrated neuroprotective effects by acting as a selective tyrosine kinase receptor B (TrkB) agonist and through its antioxidant activity. nih.gov In studies using PC12 cells, 7,8-DHF was effective in preventing cell death, apoptosis, and mitochondrial dysfunction induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov It was found to significantly reduce cellular malondialdehyde content, a marker of oxidative stress, and increase the activity of superoxide (B77818) dismutase, a key antioxidant enzyme. nih.gov

The potential for pteridinone derivatives to cross the blood-brain barrier makes them attractive candidates for CNS drug development. nih.gov Research into the neurotoxicity of various compounds has shown that exposure can lead to increased oxidative stress, elevated intracellular calcium ions, and disrupted mitochondrial membrane potential in neuronal cells. mdpi.com This highlights the importance of developing neuroprotective agents that can counteract these harmful effects.

Furthermore, the involvement of pteridines in various metabolic disorders, some of which have neurological manifestations, underscores their importance in the nervous system. foodb.ca For instance, 7,8-dihydroneopterin (B1664191) is involved in metabolic disorders such as hyperphenylalaninemia and dopa-responsive dystonia. foodb.ca This suggests that modulating the pathways involving pteridinone derivatives could have therapeutic benefits for a range of neurological conditions.

Studies on RNA Interference Pathway Inhibition by Pteridinone Derivatives

The RNA interference (RNAi) pathway is a fundamental biological process that regulates gene expression by silencing specific genes in a sequence-dependent manner. nih.govwikipedia.org This process is mediated by small interfering RNAs (siRNAs) and microRNAs (miRNAs) that guide the RNA-induced silencing complex (RISC) to target messenger RNA (mRNA) for degradation or translational repression. wikipedia.orgdanaher.com

Researchers have screened chemical libraries of substituted dihydropteridinones to identify molecules that can modulate the RNAi pathway. nih.gov One such compound, named ATPA-18, was identified as a nontoxic, cell-permeable, and reversible inhibitor of the RNAi pathway in human cells. nih.gov

Biochemical and fluorescence resonance energy transfer (FRET) experiments revealed that ATPA-18 functions by inhibiting the unwinding of siRNA, a critical step that must occur for the siRNA to be incorporated into the active RISC complex (RISC). nih.gov This inhibition of siRNA unwinding subsequently leads to a decrease in the cleavage of the target RNA by activated RISC. nih.gov Interestingly, when activated RISC, which already contains the unwound antisense siRNA, was treated with ATPA-18, the target RNA cleavage was not affected. nih.gov This finding confirms that the compound specifically targets a step upstream of the formation of the active RISC, likely the siRNA helicase activity required for unwinding. nih.gov

The discovery of small molecule inhibitors of the RNAi pathway, such as pteridinone derivatives, provides valuable tools for dissecting the molecular mechanisms of this complex process. nih.gov These inhibitors can help to elucidate the timing of different steps in the pathway and identify the key enzymatic activities involved. nih.gov

Advancement of this compound-based Drug Candidates from Bench to Preclinical Trials

The journey of this compound-based compounds from initial laboratory discovery to preclinical evaluation involves extensive research into their synthesis, biological activity, and potential therapeutic applications.

The synthesis of novel derivatives is a critical first step. Researchers have developed various methods for creating new series of related compounds, such as 5,6,7,8-tetrahydroquinazolines, which share a similar heterocyclic core. nih.govnih.gov These synthetic methods aim for mild reaction conditions, high yields, and ease of purification. nih.govnih.gov

Once synthesized, these derivatives undergo biological evaluation to determine their potential as therapeutic agents. This often involves in vitro assays to assess their activity against specific targets. For example, some pteridinone derivatives have been designed and evaluated as dual inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4), which are targets in cancer therapy. rsc.org In these studies, many of the synthesized compounds exhibited moderate to excellent cytotoxic activity against various cancer cell lines, including A549, HCT116, PC-3, and MCF-7. rsc.org

The most promising compounds from these initial screenings are then subjected to more detailed mechanistic studies. For instance, a particularly potent compound, referred to as III4, was found to inhibit the proliferation of HCT-116 cells with an IC50 value of 1.36 µM. rsc.org Further investigation revealed that this compound induced a significant decrease in the mitochondrial membrane potential, leading to cancer cell apoptosis, suppressed tumor cell migration, and arrested the cell cycle in the S phase. rsc.org

In the context of oxidative stress-related diseases like vitiligo, the preclinical research focuses on how these compounds can modulate the underlying pathological processes. As discussed previously, the ability of dihydropterins to be formed from excess tetrahydrobiopterin under UV light is a key area of investigation for potential therapeutic interventions. nih.govresearchgate.net

The discovery of pteridinone derivatives that can inhibit the RNAi pathway also represents a significant advancement. nih.gov The identification of a reversible and non-toxic inhibitor provides a valuable research tool and a potential starting point for the development of therapeutic agents that could modulate gene expression in a controlled manner. nih.gov

The progression of these compounds into preclinical trials depends on a comprehensive evaluation of their efficacy, selectivity, and drug-like properties. The diverse biological activities of this compound derivatives continue to make them a promising class of compounds for drug discovery and development.

Advanced Research Methodologies for Dihydropterin Investigations

Application of Advanced Spectroscopic Techniques for Conformational and Mechanistic Studies

Spectroscopic methods are powerful tools for examining the molecular properties and behavior of dihydropterins.

Utilization of Fluorescence Spectroscopy in Pterin (B48896) Research

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules like dihydropterins. The study of 7,8-dihydropterins using this method can be challenging due to their inherent instability in the presence of oxygen and contamination with highly fluorescent oxidized pterins. nih.gov However, specialized techniques such as single-photon counting have enabled the investigation of the fluorescence characteristics of various dihydropterins in aqueous solutions. nih.gov

These studies have revealed that the fluorescence quantum yields (ΦF) and lifetimes (τF) of neutral dihydropterins are generally low, with ΦF values typically in the range of 3-9 × 10⁻³ and τF values between 0.18 and 0.34 nanoseconds. nih.gov The specific fluorescence properties are influenced by the substituents on the pterin ring. nih.gov Understanding these properties is essential for developing fluorescent probes and assays to monitor dihydropterin-dependent enzymatic reactions and for studying their interactions with proteins. grantome.comnih.gov Conformational changes in proteins upon binding to dihydropterins can be monitored by observing shifts in the fluorescence emission spectrum, providing valuable information on binding mechanisms and enzyme function. nih.gov

Table 1: Fluorescence Properties of Selected 7,8-Dihydropterins in Aqueous Solution This table is based on data from a study on the emission properties of dihydropterins. nih.gov

| Compound | Fluorescence Quantum Yield (ΦF) x 10³ | Fluorescence Lifetime (τF) (ns) |

| 6-formyl-7,8-dihydropterin | 3 | 0.18 |

| Sepiapterin (B94604) | 9 | 0.34 |

| 7,8-dihydrobiopterin | 4 | 0.22 |

| 7,8-dihydroneopterin (B1664191) | 5 | 0.25 |

| 6-hydroxymethyl-7,8-dihydropterin (B3263101) | 6 | 0.28 |

| 6-methyl-7,8-dihydropterin | 7 | 0.31 |

High-Resolution NMR Spectroscopy for Structural Elucidation and Reaction Mechanism Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of dihydropterins and for analyzing the mechanisms of enzymes involved in their metabolism. Multinuclear NMR experiments have been instrumental in understanding the stereochemistry and reaction pathways of enzymes such as GTP cyclohydrolase I, pyruvoyltetrahydropterin synthase, and sepiapterin reductase, which are all key players in the biosynthesis of pteridines. researchgate.net

For instance, NMR studies have been used to trace the incorporation of solvent protons into the pteridine (B1203161) structure during enzymatic reactions, providing crucial evidence for proposed mechanisms like the Amadori rearrangement in the GTP cyclohydrolase I-catalyzed reaction. researchgate.net In the context of 7,8-Dihydro-6(5H)-pteridinone, high-resolution NMR would be employed to determine its precise three-dimensional structure in solution, identify its tautomeric forms, and study its interactions with binding partners such as enzymes. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can obtain a detailed picture of the molecule's conformation and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Analyses in the Design of Pterin Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that correlates the chemical structure of compounds with their biological activity. mdpi.com In the field of pterin research, QSAR is a valuable tool for the rational design of novel pterin derivatives with desired therapeutic properties, such as enzyme inhibitors. nih.gov

The process involves generating a dataset of pterin analogues with known biological activities and then developing a mathematical model that relates this activity to various molecular descriptors. These descriptors can include physicochemical properties (e.g., lipophilicity, electronic effects) and three-dimensional structural features. mdpi.com For example, 3D-QSAR models have been successfully developed for inhibitors of pteridine reductase, a potential drug target in trypanosomatid parasites. nih.gov These models identified key pharmacophoric features, such as hydrogen bond donors, hydrophobic aromatic groups, and aromatic rings, that are crucial for inhibitory activity. nih.gov Such models can then be used to virtually screen large compound libraries to identify new potential inhibitors and to guide the chemical synthesis of more potent and selective derivatives. nih.gov

Development and Optimization of In Vitro and Cellular Assays for Biological Activity Assessment

The biological activity of this compound and its derivatives is assessed through a variety of in vitro and cellular assays. These assays are essential for understanding their function and for screening potential therapeutic agents.

In vitro assays typically involve purified enzymes of the pterin metabolic pathway, such as dihydropteridine reductase (DHPR). cuny.edu These assays measure the enzymatic activity in the presence of the test compound to determine if it acts as a substrate, inhibitor, or modulator. For instance, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay was developed to monitor the interaction between GTP cyclohydrolase 1 (GTPCH-1) and its feedback regulatory protein (GFRP), providing a high-throughput screening method for compounds that can increase cellular tetrahydrobiopterin (B1682763) levels. nih.gov

Cellular assays utilize cultured cells to investigate the biological effects of dihydropterins in a more physiologically relevant context. For example, the metabolism of various pteridines has been studied in a progressive isogenic breast cancer cell model (MCF10A, MCF10AT, and MCF10ACA1a). nih.govnih.gov These studies have shown that pteridine metabolism is altered in cancer cells, with isoxanthopterin (B600526) and 6-biopterin (B1667280) concentrations being differentially expressed in relation to tumorigenicity. nih.gov Such cellular models are invaluable for identifying potential biomarkers and for understanding the role of pterin metabolism in disease states. nih.govnih.gov

Integration of Genomic and Proteomic Approaches in Pterin Metabolism Research

Genomic and proteomic approaches provide a global view of the genes and proteins involved in pterin metabolism, offering insights into its regulation and its connection to other cellular processes.

Genomic studies involve the analysis of genes encoding the enzymes of the pterin biosynthesis and recycling pathways. researchgate.net By sequencing these genes in individuals with metabolic disorders like hyperphenylalaninemia, researchers can identify mutations that lead to enzyme deficiencies and a better understanding of the disease's molecular basis. researchgate.net

Proteomics, the large-scale study of proteins, can be used to quantify the expression levels of pterin-metabolizing enzymes in different tissues or under various conditions. For instance, quantitative proteomic and metabolomic profiling of the aging Drosophila eye revealed dysregulation of folate and purine (B94841) metabolism, with a significant downregulation of many pterin-containing metabolites. nih.gov Integrating these "omics" data with metabolomic data (the study of small molecules like pterins) allows for the construction of comprehensive models of pterin metabolic pathways and their alterations in disease. nih.gov

Establishment and Utilization of Relevant Model Systems for Pterin-Related Studies (e.g., specific cell lines, genetically modified animal models)

To study the complex roles of this compound and other pterins in a whole-organism context, researchers rely on various model systems.

Specific Cell Lines: Cultured cell lines provide a controlled environment to investigate specific aspects of pterin metabolism. For example, breast cancer cell lines such as MCF10A, MCF10AT, and MCF10ACA1a have been used to demonstrate that pteridine metabolism is disrupted in cancer. nih.govnih.gov In the context of neurological disorders, organotypic hippocampal slice cultures have been used as a model to study the neurotoxic effects of phenylalanine in phenylketonuria (PKU), a disease related to deficient pterin metabolism. researchgate.net

Genetically Modified Animal Models: Animal models, particularly genetically modified mice and pigs, are invaluable for studying the systemic effects of altered pterin metabolism. jci.orgmdpi.com Mouse models with mutations in the genes of the tetrahydrobiopterin (BH4) synthesis pathway, such as the Pah-enu2 mouse, are used to study the pathophysiology of hyperphenylalaninemia and to test new therapeutic strategies, including gene therapy. mdpi.comfrontiersin.org A triple-transgenic mouse model of Alzheimer's disease has been used to investigate the potential therapeutic effects of tetrahydrobiopterin. nih.gov More recently, a porcine model of PKU has been generated using CRISPR/Cas9 genome editing, offering a large animal model that may more closely mimic human physiology. jci.org These models are crucial for understanding the complex interplay between pterin metabolism and various diseases.

Future Research Directions and Emerging Paradigms in 7,8 Dihydro 6 5h Pteridinone Science

Discovery and Characterization of Novel Biological Functions of Dihydropteridinones beyond Known Roles

While the role of dihydropterins as precursors in the synthesis of tetrahydrobiopterin (B1682763) (BH4) and folates is well-established, emerging evidence points to distinct biological functions. wikipedia.org These novel roles are expanding our understanding of how dihydropteridinones contribute to cellular physiology and pathology.

One significant area of discovery is their involvement in redox homeostasis. For instance, 7,8-dihydroneopterin (B1664191), a derivative of the core 7,8-dihydropteridinone structure, is a potent antioxidant produced by macrophages and dendritic cells upon stimulation by gamma-interferon. nih.gov It actively scavenges oxidants, thereby protecting cells from oxidative damage. nih.gov This function is distinct from its role as a mere biosynthetic intermediate. Furthermore, the redox chemistry of pterins, cycling between dihydro, tetrahydro, and fully oxidized states, allows them to participate in a wide range of electron transfer reactions, suggesting roles in cellular signaling pathways beyond their established cofactor duties. nih.gov The electron donor properties of pterin (B48896) free radicals, for example, are crucial for the production of nitric oxide (NO), a key signaling molecule. nih.gov

Breakthroughs in Synthetic Strategies for Constructing Complex Pterin Architectures and Analogues

A major historical challenge in pterin chemistry has been the inherent insolubility of the pterin scaffold, which complicates synthetic derivatization and the construction of complex analogues. mdpi.com However, recent breakthroughs in synthetic organic chemistry are overcoming these hurdles, enabling the creation of novel pterin-based molecules for pharmacological and biological investigation.

Modern cross-coupling reactions, such as the Suzuki cross-coupling, have provided an alternative and effective route for synthesizing derivatives like 6-aryl pterins. mdpi.com This strategy allows for the introduction of diverse functional groups at the C6 position of the pterin ring, leading to the development of compounds with potential immunosuppressive, anti-inflammatory, and antiviral activities. mdpi.com These advanced synthetic methods are crucial for building structurally complex, naturally occurring pterins, such as surgatoxin, and for generating libraries of analogues to probe biological systems. mdpi.com

| Synthetic Strategy | Description | Application Example |

| Gabriel–Isay Condensation | A classical method involving the condensation of a pyrimidine (B1678525) derivative with an α-carbonyl compound. | General synthesis of the core pterin ring system. nih.gov |

| Suzuki Cross-Coupling | A modern palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. | Synthesis of 6-aryl pterin derivatives from 6-chloropterin precursors for pharmacological screening. mdpi.com |

| Multi-step Derivatization | Strategies to improve solubility and reactivity, allowing for sequential chemical modifications to the core pterin structure. | Enables the construction of complex, naturally occurring pterins and functionally diverse analogues. mdpi.com |

Deepening the Understanding of Structure-Function Relationships for Rational Pharmacological Optimization

A fundamental goal of current research is to elucidate the precise relationship between the chemical structure of dihydropteridinones and their biological function. This understanding is paramount for the rational design of new therapeutic agents. Key to this effort is the study of tautomerism, redox states, and conformational properties. cinz.nznih.gov

Pterins can exist in several interconvertible tautomeric forms, such as the lactam and lactim forms. cinz.nz Computational modeling methods like Density Functional Theory (DFT) are being employed to study the relative energies and stability of these tautomers, providing insight into which forms are biologically active. cinz.nz The redox state of the pterin ring is also critical; the dihydro, tetrahydro, and fully oxidized forms possess distinct chemical properties and biological roles. nih.gov For example, tetrahydrobiopterin is an essential cofactor for aromatic amino acid hydroxylases, while its oxidized forms are not. wikipedia.orgmdpi.com By understanding how substitutions on the pterin ring influence these properties, researchers can optimize molecules for specific pharmacological targets, as exemplified by the development of antifolates like methotrexate, which structurally mimics dihydrofolate to inhibit dihydrofolate reductase (DHFR). cinz.nzmdpi.com

Exploration of Dihydropteridinones in Photoreception and Emerging Photobiological Applications

The unique spectroscopic properties of pterins, including their ability to absorb light and fluoresce, have opened up new avenues of research in photobiology. Fully oxidized pterins are known to be highly fluorescent and can act as photosensitizers. nih.gov Upon light absorption, they can form triplet excited states, leading to the production of reactive oxygen species such as singlet oxygen. nih.gov

This photosensitizing ability suggests potential applications in photodynamic therapy, where such compounds could be used to selectively destroy cancer cells. Furthermore, the intrinsic fluorescence of pterins makes them useful as biomarkers and cellular probes. nih.gov There is also evidence that pterin derivatives may function as photoreceptors. For instance, it has been hypothesized that cyanopterin, a pterin found in cyanobacteria, acts as a UV-A/blue light photoreceptor. nih.gov This opens the possibility that other dihydropteridinones could have roles in biological light-sensing mechanisms, an area ripe for future exploration.

Advanced Therapeutic Targeting of Pterin Metabolism Pathways and Associated Disease Mechanisms

The pterin biosynthesis and metabolism pathways are critical for cellular function, and their dysregulation is associated with numerous diseases, making them attractive targets for therapeutic intervention. Deficiencies in tetrahydrobiopterin synthesis, for example, can lead to severe neurological disorders like atypical phenylketonuria. mdpi.com

A primary strategy involves the development of inhibitors for key enzymes in these pathways. Because most microorganisms must synthesize folates de novo while mammals obtain them from their diet, enzymes in the folate pathway are ideal targets for antimicrobial agents. researchgate.net Enzymes such as 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) and dihydropteroate (B1496061) synthase (DHPS) are essential for microbes and are the targets of established and novel antibiotics. nih.govdrugbank.com

Furthermore, levels of pterin metabolites are increasingly used as disease biomarkers. Neopterin, which is produced from 7,8-dihydroneopterin, is a well-known marker of cellular immune activation and is elevated in viral infections, autoimmune diseases, and certain cancers. nih.govmdpi.com This link between pterin metabolism and immune response suggests that modulating these pathways could offer new therapeutic approaches for managing inflammatory and immune-mediated diseases.

| Target Enzyme | Pathway | Therapeutic Area | Rationale |

| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Cancer, Autoimmune Disease, Antimicrobial | Inhibition prevents the regeneration of tetrahydrofolate, halting DNA synthesis. cinz.nzmdpi.com |

| Dihydropteroate Synthase (DHPS) | Folate Biosynthesis | Antimicrobial (Bacteria, Fungi) | Essential for microbial folate synthesis but absent in mammals. nih.govdrugbank.com |

| 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) | Folate Biosynthesis | Antimicrobial (Bacteria, Fungi) | Catalyzes the first committed step in the folate pathway in microorganisms. researchgate.netdrugbank.com |

| GTP Cyclohydrolase I | Tetrahydrobiopterin Synthesis | Neurological & Inflammatory Disorders | Rate-limiting enzyme in BH4 synthesis; its modulation can affect neurotransmitter and NO production. caymanchem.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7,8-dihydro-6(5H)-pteridinone derivatives, and how can purity be optimized?

- Methodology : Synthesis typically involves condensation reactions of pyrimidine precursors with appropriate carbonyl compounds under controlled pH and temperature. For example, derivatives like BI-D1870 (C₁₉H₂₃F₂N₅O₂) are synthesized via stepwise alkylation and amination reactions . Purity optimization requires column chromatography (e.g., silica gel) followed by recrystallization in ethanol or acetonitrile. HPLC with UV detection (λ = 254 nm) is recommended for purity assessment (>98% by area normalization) .

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

- Methodology : Solubility profiling should use a shake-flask method: dissolve the compound in DMSO (78 mg/mL, 199.27 mM) as a stock solution, then dilute into buffers (pH 4–9) or organic solvents (e.g., ethanol, methanol). Centrifuge insoluble aggregates and quantify solubility via UV-Vis spectroscopy (ε = 390 nm for pteridinones) . Stability studies require storage at -20°C under inert gas (N₂/Ar) to prevent oxidation, with periodic HPLC-MS analysis to detect degradation products like 7,8-dihydroxyflavins .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodology : Use ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions (e.g., methyl or chloro groups at C5/C7) . High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass validation (e.g., [M+H]⁺ = 391.42 for BI-D1870) . IR spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers address the aqueous instability of this compound in biological assays?

- Methodology : Stabilize solutions by adding dithioerythritol (DTE, 1–5 mM) to inhibit oxidation of the 6-hydroxytetrahydro intermediate . Maintain pH ≤ 6.8 to slow hydrolysis and use fresh stock solutions prepared in degassed buffers. For cell-based assays, pre-incubate compounds with antioxidants (e.g., ascorbic acid) to mitigate reactive oxygen species (ROS)-mediated degradation .

Q. What experimental strategies are used to evaluate the kinase inhibitory activity of this compound derivatives (e.g., RSK inhibitors)?

- Methodology : Perform ATP-competitive kinase assays using recombinant RSK isoforms (RSK1–4). Incubate derivatives (0.1–10 μM) with [γ-³²P]ATP and substrate (e.g., S6 kinase peptide). Quantify inhibition via radioactivity or fluorescence polarization. BI-D1870 shows IC₅₀ values of 10–30 nM against RSK1–4 . For selectivity profiling, use kinase panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved pharmacokinetic properties?

- Methodology :

- Lipophilicity optimization : Introduce halogen substituents (e.g., Cl at C2) to enhance membrane permeability, as seen in 2-chloro derivatives .

- Solubility enhancement : Replace hydrophobic groups (e.g., 3-methylbutyl at C8) with polar moieties (e.g., hydroxyl or amine) while maintaining RSK binding .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to RSK’s ATP pocket. QSAR models incorporating logP and polar surface area (PSA) improve oral bioavailability predictions .

Q. What in vitro models are suitable for assessing the antitumor potential of this compound derivatives?

- Methodology : Test compounds in cancer cell lines (e.g., MDA-MB-231 for breast cancer) using MTT assays (48–72 hr exposure). For mechanistic studies, perform Western blotting to monitor RSK downstream targets (e.g., phosphorylation of YB-1 or Bad) . Combine with siRNA-mediated RSK knockdown to confirm on-target effects .

Data Contradictions and Resolution

- Solubility discrepancies : While BI-D1870 is reported soluble in DMSO (199.27 mM), insolubility in water/ethanol necessitates solvent optimization for biological assays .

- Synthetic yields : Derivatives with bulky substituents (e.g., isopropyl at C8) show lower yields (20–30%) due to steric hindrance; microwave-assisted synthesis improves efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.